![molecular formula C10H12ClNOS B1448504 3-{噻吩[3,2-b]吡啶-6-基}丙醇盐酸盐 CAS No. 1803592-39-3](/img/structure/B1448504.png)
3-{噻吩[3,2-b]吡啶-6-基}丙醇盐酸盐
描述
“3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1803592-39-3 . It has a molecular weight of 229.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride” is1S/C10H11NOS.ClH/c12-4-1-2-8-6-10-9 (11-7-8)3-5-13-10;/h3,5-7,12H,1-2,4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride” is a powder at room temperature . More detailed physical and chemical properties such as solubility, density, and melting point are not provided in the available resources.科学研究应用
抗肿瘤应用
3-{噻吩[3,2-b]吡啶-6-基}丙醇盐酸盐及其衍生物已被广泛研究,用于癌症治疗的潜在应用。研究表明,这些化合物具有吸收和荧光等有前途的光物理性质,使它们适用于光动力疗法,这是一种利用光敏药物和光源来摧毁癌细胞的治疗方法。这种化合物的一些衍生物已被评估为潜在的抗肿瘤化合物,表现出合理的荧光量子产率和溶剂致色性行为。这些化合物可以被纳入脂质膜或纳米脂质体制剂中,用于药物传递应用,脂质体充当载体。特别是,噻吩-3-基和2,2′-双噻吩-5-基噻吩吡啶衍生物因其有前途的抗肿瘤性能和能够融入脂质双层,感知从刚性凝胶相过渡到液晶相 (Carvalho et al., 2013)。
杂环化学和材料科学
3-{噻吩[3,2-b]吡啶-6-基}丙醇盐酸盐还在杂环化学中得到广泛应用。其衍生物用于合成各种杂环化合物,如噻吩[2,3-b]吡啶、嘧啶[4′,5′:4,5]噻吩[2,3-b]-吡啶和2,3-二氢-1,3,4-噻二唑。这些化合物在材料科学和制药化学中具有潜在应用。通过全面的光谱数据研究,这些产物的结构已被阐明,其生物活性,特别是抗微生物活性,已被探索 (Abdelhamid et al., 2008)。
荧光和染料应用
此外,噻吩[3,2-b]吡啶衍生物已被用于合成分散染料,在纺织工业中显示出潜在应用。这些衍生物可以被重氮化并与各种化合物偶联,以产生具有特定光谱特性和牢固性属性的染料。这表明3-{噻吩[3,2-b]吡啶-6-基}丙醇盐酸盐及其衍生物在创造具有所需性质的功能材料方面的多功能性 (Ho, 2005)。
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
生化分析
Biochemical Properties
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride and kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways .
Cellular Effects
The effects of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride remains stable under specific conditions, but it may degrade when exposed to certain environmental factors . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cellular function and promoting tissue repair . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolic flux and metabolite levels. For example, this compound has been shown to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride can alter the levels of specific metabolites, thereby impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride can accumulate in the nucleus, affecting gene expression and DNA repair processes .
属性
IUPAC Name |
3-thieno[3,2-b]pyridin-6-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS.ClH/c12-4-1-2-8-6-10-9(11-7-8)3-5-13-10;/h3,5-7,12H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKHNDLXNBDENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)CCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



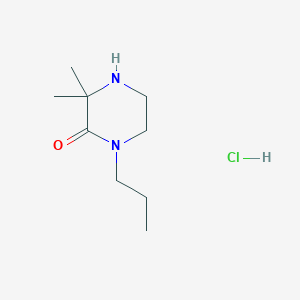

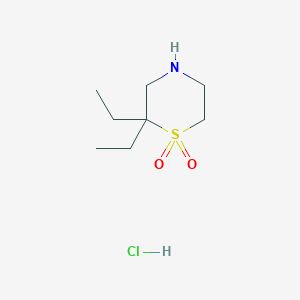

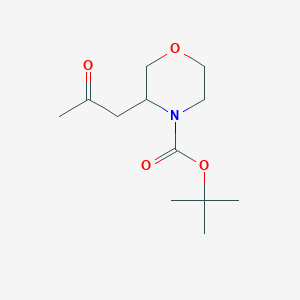

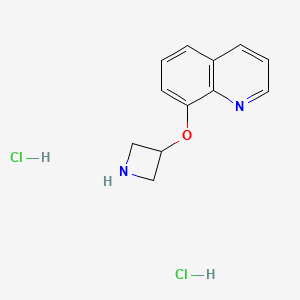
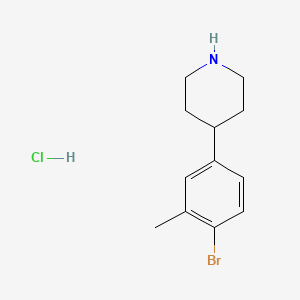

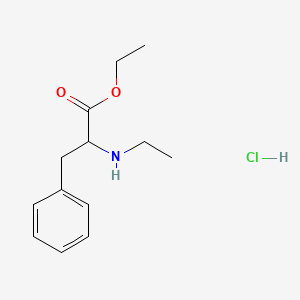


![tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate](/img/structure/B1448442.png)
